molecular formula C11H19NO3 B13500671 (2S)-3-cyclohexyl-2-acetamidopropanoic acid

(2S)-3-cyclohexyl-2-acetamidopropanoic acid

Cat. No.: B13500671
M. Wt: 213.27 g/mol
InChI Key: OJKBSULSXRPKEH-JTQLQIEISA-N
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Description

(2S)-3-cyclohexyl-2-acetamidopropanoic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a propanoic acid backbone with an acetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-cyclohexyl-2-acetamidopropanoic acid typically involves the following steps:

    Starting Materials: Cyclohexylamine and acetic anhydride are commonly used as starting materials.

    Acetylation: Cyclohexylamine is acetylated using acetic anhydride to form N-acetylcyclohexylamine.

    Amino Acid Formation: The N-acetylcyclohexylamine is then reacted with a suitable precursor, such as an α-bromo acid, to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation and subsequent amino acid formation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-cyclohexyl-2-acetamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-3-cyclohexyl-2-acetamidopropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-cyclohexyl-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-acetamidopropanoic acid: Lacks the cyclohexyl group, making it less hydrophobic.

    (2S)-3-phenyl-2-acetamidopropanoic acid: Contains a phenyl group instead of a cyclohexyl group, altering its interaction with molecular targets.

Uniqueness

(2S)-3-cyclohexyl-2-acetamidopropanoic acid is unique due to its cyclohexyl group, which enhances its hydrophobicity and potentially its binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Biological Activity

(2S)-3-cyclohexyl-2-acetamidopropanoic acid, also known as (S)-2-acetamido-3-cyclohexylpropanoic acid, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (S)-2-acetamido-3-cyclohexylpropanoic acid
  • Molecular Formula : C11H19NO3
  • CAS Number : 97290-54-5

The structural formula can be represented as follows:

C11H19NO3\text{C}_{11}\text{H}_{19}\text{N}\text{O}_{3}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound shows promise in inhibiting various protein kinases, which are involved in numerous signaling pathways related to cell proliferation and survival. This inhibition can potentially be leveraged in treating kinase-mediated diseases, including certain cancers .
  • Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may enhance antioxidant activity, which is crucial for combating oxidative stress-related conditions .
  • Neuroprotective Effects : There is emerging evidence that this compound may influence neurodegenerative processes by modulating neurotransmitter release and preventing protein aggregation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantEnhanced antioxidant capacity compared to controls
Kinase InhibitionSignificant inhibition of Jak3 and Tyk2 kinases
NeuroprotectionModulation of excitatory neurotransmitter release

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant capacity of this compound derivatives against reactive oxygen species (ROS). The results indicated that certain derivatives exhibited a Trolox Equivalent Antioxidant Capacity (TEAC) significantly higher than standard antioxidants, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Kinase Inhibition : In a series of experiments, the compound was tested for its ability to inhibit specific kinases involved in cell signaling pathways. The findings demonstrated notable inhibition of Jak3 and Tyk2, which could be beneficial in treating autoimmune disorders and cancers characterized by aberrant kinase activity .
  • Neuroprotective Mechanisms : Research focusing on neurodegenerative diseases highlighted the compound's ability to reduce the aggregation of amyloidogenic proteins in vitro. This suggests a potential role in developing treatments for conditions like Alzheimer's disease .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

(2S)-2-acetamido-3-cyclohexylpropanoic acid

InChI

InChI=1S/C11H19NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h9-10H,2-7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

OJKBSULSXRPKEH-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1CCCCC1)C(=O)O

Canonical SMILES

CC(=O)NC(CC1CCCCC1)C(=O)O

Origin of Product

United States

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